molecular formula C18H11FN2O3S B11383534 N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11383534
M. Wt: 354.4 g/mol
InChI Key: XPPNSNHWWRGKBJ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a chromene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with DNA, potentially causing damage to cancer cells and inhibiting their proliferation . Additionally, the compound may inhibit key enzymes in microbial organisms, leading to their death .

Properties

Molecular Formula

C18H11FN2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11FN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23)

InChI Key

XPPNSNHWWRGKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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